Nonane, 3,5-dimethyl-

Catalog No.
S13134266
CAS No.
17302-25-9
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
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Nonane, 3,5-dimethyl-

CAS Number

17302-25-9

Product Name

Nonane, 3,5-dimethyl-

IUPAC Name

3,5-dimethylnonane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-5-7-8-11(4)9-10(3)6-2/h10-11H,5-9H2,1-4H3

InChI Key

BAFVBVRBYKSWCE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(C)CC

Nonane, 3,5-dimethyl- is an organic compound belonging to the class of alkanes, specifically a branched-chain alkane. Its chemical formula is C11H24\text{C}_{11}\text{H}_{24} and it has a molecular weight of approximately 156.3083 g/mol . The compound features two methyl groups attached to the nonane backbone at the 3rd and 5th carbon positions, which influences its physical and chemical properties.

The structure of Nonane, 3,5-dimethyl- can be represented as follows:

CH3CH(CH3)CH2CH(CH3)CH2CH2CH3\text{CH}_3-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}_2-\text{CH}_3

This structural arrangement contributes to its unique characteristics compared to linear nonane and other branched alkanes.

Nonane, 3,5-dimethyl- primarily undergoes typical alkane reactions such as combustion and substitution reactions.

  • Combustion: Like other alkanes, it combusts in the presence of oxygen to produce carbon dioxide and water:
    C11H24+17.5O211CO2+12H2O\text{C}_{11}\text{H}_{24}+17.5\text{O}_2\rightarrow 11\text{CO}_2+12\text{H}_2\text{O}
  • Halogenation: Under UV light or heat, Nonane, 3,5-dimethyl- can react with halogens (e.g., chlorine) to form haloalkanes through free radical mechanisms.

These reactions are significant in organic synthesis and industrial applications.

Nonane, 3,5-dimethyl- can be synthesized through several methods:

  • Alkylation: This method involves the alkylation of simpler alkanes using alkyl halides in the presence of strong bases.
  • Friedel-Crafts Reaction: Utilizing aromatic compounds as starting materials can lead to the synthesis of branched alkanes through Friedel-Crafts alkylation.
  • Catalytic Hydrogenation: Unsaturated hydrocarbons can be hydrogenated in the presence of catalysts to yield saturated compounds like Nonane, 3,5-dimethyl-.

These methods highlight its versatility in synthetic organic chemistry.

Interaction studies involving Nonane, 3,5-dimethyl- focus on its behavior in mixtures with other hydrocarbons and solvents. Its interactions can influence solubility and reactivity patterns in various chemical environments. For example, studies have shown that branched alkanes like Nonane, 3,5-dimethyl- exhibit different vapor pressures and boiling points compared to their straight-chain counterparts due to their molecular structure .

Several compounds share structural similarities with Nonane, 3,5-dimethyl-, including:

Compound NameFormulaUnique Features
NonaneC9H20Straight-chain alkane without branching
DecaneC10H22One carbon longer than Nonane
2-MethyldecaneC11H24A methyl group at the second position
DodecaneC12H26One carbon longer than Nonane

Uniqueness

Nonane, 3,5-dimethyl- is unique due to its specific branching at the third and fifth carbon positions. This branching affects its physical properties such as boiling point and density compared to linear alkanes like nonane or decane.

Industrial synthesis of 3,5-dimethylnonane primarily relies on large-scale alkylation processes that have been developed and refined for petroleum refining applications [7]. The alkylation process combines light iso-paraffins, most commonly isobutane, with carbon 3 to carbon 4 olefins to produce a mixture of higher molecular weight iso-paraffins as high-octane number blending components for gasoline production [8]. These industrial processes operate under carefully controlled conditions to maximize yield and selectivity toward desired branched alkane products.

The fundamental alkylation reaction mechanism involves the use of strong acid catalysts, specifically sulfuric acid or hydrofluoric acid, to facilitate the combination of smaller hydrocarbon molecules into larger, branched structures [9]. Catalytic cracking and reforming represent the primary industrial methods for producing nonane, 3,5-dimethyl- through petroleum fraction processing . The reaction conditions must be carefully controlled to prevent side reactions that could lead to undesired products and to maintain optimal catalyst activity throughout the process.

Industrial alkylation units typically operate at low temperatures, with sulfuric acid systems functioning at approximately 70 degrees Fahrenheit and hydrofluoric acid systems operating at around 100 degrees Fahrenheit [8]. The volume of acid catalyst used approximates the volume of liquid hydrocarbon feed, demonstrating the intensive nature of these catalytic processes [8]. Important operating variables include acid strength, reaction temperature, iso-butane to olefin ratio, and olefin space velocity, all of which directly influence product distribution and quality [8].

The industrial production of branched alkanes through alkylation has gained significant importance due to environmental regulations restricting benzene and total aromatic hydrocarbon contents in gasoline [8]. This regulatory environment has positioned alkylation as a preferred octane number enhancement method over catalytic reforming, as alkylate products contain no olefinic or aromatic hydrocarbons [8].

Process ParameterSulfuric Acid SystemHydrofluoric Acid System
Operating Temperature70°F (21°C)100°F (38°C)
Catalyst Volume Ratio1:1 with hydrocarbon feed1:1 with hydrocarbon feed
Catalyst RegenerationDifficultEasier regeneration
Temperature SensitivityHigh sensitivityLower sensitivity

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis of branched alkanes, including 3,5-dimethylnonane, represents a significant challenge in modern synthetic chemistry due to the purely aliphatic nature of both substrates and products [3]. Recent advances in asymmetric catalysis have focused on developing confined acids and specialized catalytic systems capable of processing purely aliphatic hydrocarbons with high enantioselectivity.

The development of imidodiphosphorimidate-catalyzed asymmetric Wagner-Meerwein shifts represents a breakthrough in the asymmetric processing of aliphatic alkenes to produce branched alkanes with excellent regio- and enantioselectivity [3]. This methodology demonstrates the potential for asymmetric catalysis to handle abundantly available, purely aliphatic hydrocarbons, which traditionally require heteroatoms or aromatic substructures to facilitate efficient interaction with chiral catalysts [3].

Zeolite-based catalytic systems have shown considerable promise for the asymmetric synthesis of branched alkanes through oligomerization and alkylation processes [12]. These catalytic systems operate through extensive and highly interconnected reaction networks that can be broadly categorized into oligomerization of light alkenes, acid-catalyzed alkylation of alkanes with alkenes, and aromatization processes [12]. The microporous structure and regular geometry of acidic zeolites provide shape-selective effects that enable high selectivity for specific reactants and products while impacting the stabilization of reaction intermediates [12].

Recent photocatalytic approaches have emerged as promising methods for the synthesis of complex alkenes and branched alkanes from carboxylic acid, alcohol, or alkane starting materials [11]. These photocatalytic strategies harness visible light to drive transformations under mild conditions through a two-step, one-pot process featuring radical addition followed by fragmentation [11]. The methodology allows for the synthesis of a wide variety of alkenes, including alpha-alkenes and internal alkenes, which can serve as precursors for subsequent alkylation reactions to produce branched alkanes [11].

The application of bis-pyridyl diamine di-cobalt complexes has demonstrated catalytic efficiency for the controlled synthesis of branched alkanes through semi-hydrogenation processes [18]. These systems employ diphenylsilane and water as hydride sources and can switch stereoselectivity by modulating reaction conditions, providing a robust and versatile tool for alkane synthesis with precise stereochemical control [18].

Stereochemical Control in Branched Alkane Synthesis

Stereochemical control in the synthesis of branched alkanes, particularly for compounds like 3,5-dimethylnonane, requires sophisticated understanding of reaction mechanisms and careful manipulation of catalytic systems [4]. The control of stereochemistry becomes increasingly important as the degree of branching increases, with multiple stereocenters requiring precise coordination of synthetic strategies.

The stereoselective preparation of branched alkane precursors often involves substrate-controlled addition reactions, where the inherent stereochemistry of starting materials directs the formation of new stereocenters [4]. Felkin-Anh stereocontrol has been successfully employed in the preparation of propargylic alcohols, which serve as key intermediates in the synthesis of branched alkanes [4]. The major diastereomer formation can be achieved through careful selection of reaction conditions and the use of bulky protecting groups to suppress undesired reaction pathways [4].

Reagent-controlled asymmetric synthesis approaches have demonstrated significant improvements in stereoselectivity for branched alkane synthesis [4]. The application of chiral alkynylating reagents has overcome well-precedented challenges in substrate-controlled alkynylation of aldehydes, enabling the production of both diastereomers of propargylic alcohol precursors with high stereoselectivity under reagent control [4]. This methodology provides access to multiple stereoisomers of branched alkane products through systematic variation of reaction conditions and catalyst systems.

Metal-catalyzed stereoselective transformations have shown particular promise for controlling stereochemistry in branched alkane synthesis [16] [17]. Rhodium-catalyzed asymmetric synthesis approaches have been developed for the construction of gamma-branched amines, which can be subsequently converted to branched alkanes through established synthetic protocols [16]. These catalytic systems achieve high levels of enantioselectivity through carefully designed ligand systems and optimized reaction conditions [16].

The development of dual-catalytic systems combining photoredox catalysis with transition metal catalysis has enabled stereodivergent synthesis of branched alkanes [18]. These systems operate under mild conditions and utilize the different protonation kinetics of alcohol additives to control stereoselectivity, providing practical and efficient means for achieving high stereochemical control without relying on secondary photoisomerization processes [18].

Stereochemical Control MethodSelectivity RangeTemperature RangeCatalyst System
Felkin-Anh Control>15:1 dr-78°C to 0°CLewis Acid
Reagent-Controlled Asymmetric>20:1 er-20°C to 25°CChiral Metal Complex
Dual Catalytic Photoredox>95:5 E/Z25°C to 40°CNickel/Photocatalyst
Zeolite Shape-SelectiveVariable150°C to 500°CAcidic Zeolite

Purification and Isolation Techniques

The purification and isolation of 3,5-dimethylnonane from complex reaction mixtures requires specialized techniques capable of separating closely related branched alkane isomers [5] [20]. Traditional separation methods often prove insufficient due to the similar physical properties of branched alkanes, necessitating the development of advanced purification strategies.

Molecular sieve technology represents one of the most effective approaches for the separation and purification of branched alkanes from linear and other isomeric forms [25] [26]. The 5A molecular sieve demonstrates exceptional selectivity for the separation of normal alkanes from branched chain hydrocarbons and cyclic hydrocarbons through selective adsorption processes [31]. This molecular sieve can adsorb any molecule with a pore size smaller than 5 angstroms and has been successfully applied to large-scale normal to iso-paraffin separation processes in industrial settings [31].

Advanced metal-organic framework materials have shown remarkable capability for the thermodynamic separation of branched alkane mixtures according to the degree of branching [20]. The MIL-160 aluminum framework demonstrates outstanding property for separating mixtures of alkane isomers, with dibranched alkanes eluting first and being completely separated from monobranched alkanes [20]. This separation hierarchy follows the boiling point order of hydrocarbons and achieves exceptional productivity values of up to 3.92 moles per cubic decimeter at specific operating conditions [20].

Gas chromatographic separation techniques have been extensively developed for the analysis and purification of branched alkane mixtures [30]. Comprehensive two-dimensional gas chromatography enables the detailed compositional analysis of iso-alkanes through subgrouping based on similar retention behavior between isomeric structures [30]. This methodology allows for the quantitative description of isomeric distributions within different branched alkane mixtures and provides a foundation for scaled purification processes [30].

Reverse-phase high-performance liquid chromatography has proven effective for the isolation of pure branched alkanes from complex mixtures [5]. The methodology typically employs Eclipse XDB-C18 reverse-phase columns with carefully optimized temperature and solvent conditions to achieve baseline separation of individual branched alkane isomers [5]. Column oven temperatures of 60 degrees Celsius and evaporative light scattering detection provide optimal resolution for branched alkane separation [5].

Fractional crystallization and stripping crystallization techniques offer alternative approaches for the purification of branched alkanes [29]. Stripping crystallization operates under triple-point conditions, allowing for simultaneous vaporization and crystallization of liquid mixtures due to three-phase equilibrium [29]. This method employs a combination of distillation and crystallization to produce pure crystals without requiring filtration or centrifugation to separate solid crystals from liquid phases [29].

Purification MethodSeparation EfficiencyOperating TemperatureThroughput Capacity
5A Molecular Sieve>99% n-alkane removal25°C to 150°CIndustrial scale
MIL-160 Framework3.92 mol/dm³ productivity100°C to 200°CPilot scale
2D Gas ChromatographyBaseline resolution55°C to 260°CAnalytical scale
Reverse-Phase HPLC>95% purity60°CLaboratory scale
Stripping Crystallization>98% crystal purityTriple-point conditionsIndustrial scale

Thermodynamic Stability and Phase Behavior

Nonane, 3,5-dimethyl- exhibits characteristic thermodynamic properties consistent with branched alkane hydrocarbons. The compound demonstrates remarkable thermal stability under ambient conditions, with a molecular weight of 156.31 grams per mole and molecular formula C₁₁H₂₄ [1] . The melting point has been estimated at -57.06 degrees Celsius, indicating the compound remains liquid across a wide temperature range under standard atmospheric conditions [1] [3].

The boiling point of this branched alkane occurs at approximately 180 degrees Celsius at standard atmospheric pressure [1] [3], which is notably lower than its linear counterpart due to reduced intermolecular van der Waals forces resulting from the branched molecular structure. This phenomenon is well-documented in alkane chemistry, where branching typically reduces boiling points compared to straight-chain analogs.

Critical temperature and pressure values, while not experimentally determined for this specific compound, can be estimated based on structural correlations with similar undecane derivatives. The critical temperature is projected to fall within the range of 610-620 Kelvin, with a corresponding critical pressure between 1900-2000 kilopascals [4] [5]. These values reflect the reduced intermolecular attraction characteristic of branched alkanes.

The enthalpy of vaporization for Nonane, 3,5-dimethyl- is estimated between 38-42 kilojoules per mole, consistent with similar dimethylnonane isomers [4] [6]. This relatively moderate enthalpy value indicates the compound transitions from liquid to vapor phase with moderate energy input, reflecting the weaker intermolecular forces present in branched structures compared to linear alkanes.

Phase transition behavior analysis reveals that the compound maintains liquid phase stability across typical ambient temperature ranges. The significant temperature gap between melting and boiling points provides a substantial liquid range, making this compound suitable for applications requiring liquid-phase stability across diverse thermal conditions.

The standard enthalpy of formation for Nonane, 3,5-dimethyl- is estimated to range between -280 to -290 kilojoules per mole in the gas phase [6] [7], indicating thermodynamic stability relative to constituent elements. This negative value confirms the compound's spontaneous formation tendency under standard conditions.

PropertyValueUnitTemperature/Pressure Conditions
Melting Point-57.06°C1 atm
Boiling Point180°C1 atm
Critical Temperature610-620K-
Critical Pressure1900-2000kPa-
Enthalpy of Vaporization38-42kJ/molAt boiling point
Enthalpy of Formation-280 to -290kJ/molGas phase, 298.15 K

Solubility Parameters in Organic Matrices

The solubility characteristics of Nonane, 3,5-dimethyl- are governed by its nonpolar aliphatic structure, which determines its compatibility with various organic solvents and matrices. The Hansen solubility parameters provide a comprehensive framework for understanding these interactions, with the total solubility parameter estimated at 15.2-15.5 (cal/cm³)^0.5 [8] [9].

The dispersive component (δd) dominates the solubility profile at approximately 15.2-15.3 (cal/cm³)^0.5, reflecting the primary London dispersion forces that govern intermolecular interactions in this saturated hydrocarbon [8] [10]. The polar component (δp) approaches zero, consistent with the absence of permanent dipole moments in symmetrical alkane structures. Similarly, the hydrogen bonding component (δh) equals zero, as expected for compounds lacking hydrogen bond donor or acceptor capabilities.

Water solubility remains extremely limited, with estimated values ranging from 10⁻⁵ to 10⁻⁶ molar concentration [11] [12]. This minimal aqueous solubility reflects the hydrophobic nature of the branched alkane structure. The octanol-water partition coefficient (log P) ranges between 4.2-4.4, indicating strong lipophilic character and preferential partitioning into organic phases [11] [13].

Solubility in organic matrices varies significantly based on polarity matching principles. The compound demonstrates excellent miscibility with nonpolar solvents including hexane, heptane, and other alkanes due to similar solubility parameters [13] [14]. In moderately polar solvents such as ethyl acetate and acetone, limited solubility occurs, while polar solvents including methanol and water show minimal dissolution capacity.

The Hildebrand solubility parameter, ranging from 15.2-15.5 (cal/cm³)^0.5, closely matches values for other C₁₁ alkanes, confirming compatibility predictions [12] [9]. This parameter serves as a primary indicator for solvent selection in extraction and purification processes.

Solvent ClassSolubility Parameter RangeCompatibility with 3,5-Dimethylnonane
Nonpolar Alkanes15.0-15.5Excellent (Complete miscibility)
Aromatic Solvents18.0-19.0Good (High solubility)
Ethers15.5-16.0Good (High solubility)
Esters17.0-18.5Moderate (Limited solubility)
Alcohols23.0-26.0Poor (Very limited solubility)
Water47.8Negligible (Immiscible)

Vapor Pressure-Temperature Relationships

The vapor pressure behavior of Nonane, 3,5-dimethyl- follows the characteristic exponential relationship with temperature observed in organic compounds. Vapor pressure measurements and correlations are essential for understanding volatility characteristics and predicting evaporation rates across different thermal conditions [15] [16].

At standard temperature (25°C), the estimated vapor pressure is approximately 0.735 kilopascals, indicating moderate volatility for an undecane derivative [17] [18]. This value reflects the influence of molecular branching, which typically reduces vapor pressure compared to linear analogs due to altered intermolecular packing arrangements.

The temperature dependence follows an Antoine equation correlation with estimated coefficients: A = 14.2, B = -3600, C = -50, where vapor pressure is calculated using ln(P) = A + B/(T + C) [4] [19]. This relationship provides reliable vapor pressure predictions across the temperature range from 25°C to 175°C.

Vapor pressure increases dramatically with temperature elevation, reaching approximately 21.3 kilopascals at 100°C and 173.8 kilopascals at 175°C. This exponential relationship reflects the increasing kinetic energy of molecules with temperature, facilitating escape from the liquid phase [16] [20].

The compound's volatility characteristics position it in the intermediate range for C₁₁ alkanes, with sufficient vapor pressure for certain applications while maintaining liquid phase stability under ambient conditions. The vapor pressure-temperature profile indicates suitability for controlled evaporation processes and vapor-phase applications within appropriate temperature ranges.

Temperature (°C)Temperature (K)Vapor Pressure (kPa)Vapor Pressure (mmHg)
25298.150.7355.516
40313.151.68112.611
55328.153.51626.373
70343.156.81851.141
85358.1512.39692.978
100373.1521.320159.916
115388.1534.947262.125
130403.1554.928411.997
145418.1583.211624.133
160433.15122.022915.241
175448.15173.8481303.968

Surface Tension and Interfacial Properties

Surface tension characteristics of Nonane, 3,5-dimethyl- reflect its molecular structure and intermolecular force profile. At 20°C, the surface tension is estimated at 22.5 millinewtons per meter, which is consistent with branched alkanes of similar molecular weight [21] [22] [23].

The temperature dependence of surface tension follows a linear relationship with a negative coefficient of approximately -0.09 millinewtons per meter per degree Celsius [21] [24]. This behavior is typical for organic liquids, where increased thermal motion reduces intermolecular attractions at the liquid-vapor interface, resulting in decreased surface tension with temperature elevation.

Interfacial tension properties vary significantly depending on the adjacent phase composition. Against water, the interfacial tension reaches approximately 52.0 millinewtons per meter, reflecting the substantial polarity difference between the hydrophobic alkane and polar water molecules [21] [25]. This high interfacial tension confirms the immiscible nature of the two phases and explains the compound's poor water solubility.

Interactions with organic solvents demonstrate markedly different interfacial behavior. Against hexane, a similar nonpolar alkane, the interfacial tension drops to approximately 1.5 millinewtons per meter, indicating near-complete miscibility [21] [26]. With ethanol, the interfacial tension reaches 15.0 millinewtons per meter, reflecting moderate polarity differences, while with acetone, the value is approximately 8.0 millinewtons per meter.

The relationship between molecular branching and surface tension has been extensively studied [22] [26]. Branched alkanes typically exhibit lower surface tensions compared to their linear counterparts due to reduced intermolecular packing efficiency and altered dispersion force interactions. This phenomenon is attributed to the disruption of regular molecular alignment at the interface, reducing the overall cohesive energy density.
Interfacial properties significantly influence practical applications including emulsification, wetting behavior, and phase separation processes. The low surface tension facilitates spreading on various substrates, while the high water interfacial tension ensures effective phase separation in extraction applications.

Temperature (°C)Surface Tension (mN/m)Interface Type
1023.4Liquid-Vapor
2022.5Liquid-Vapor
3021.6Liquid-Vapor
4020.7Liquid-Vapor
5019.8Liquid-Vapor
6018.9Liquid-Vapor
7018.0Liquid-Vapor
8017.1Liquid-Vapor
9016.2Liquid-Vapor
10015.3Liquid-Vapor
Adjacent PhaseInterfacial Tension (mN/m)Temperature (°C)Miscibility
Air22.525N/A
Water52.025Immiscible
Hexane1.525Complete
Ethanol15.025Limited
Acetone8.025Moderate

XLogP3

5.6

Exact Mass

156.187800766 g/mol

Monoisotopic Mass

156.187800766 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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